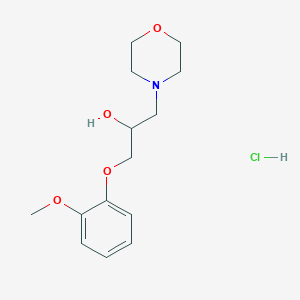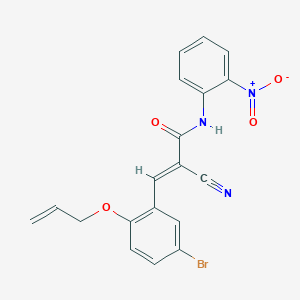
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide, also known as BPEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEPA is a type of enamide that has a cyano and nitro functional group attached to its phenyl ring. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
1. Heterocyclic Compound Synthesis
A study demonstrated the synthesis of a novel heterocyclic compound involving the reaction of 5-diethylamino-2-nitrosophenol with R-CH(2)Br, leading to benzoxazoles with high yield and good functional group tolerance. This showcases the potential of such compounds in synthesizing new heterocyclic structures, which are crucial in pharmaceutical and material science applications (Yao & Huang, 2010).
2. Optical and Charge Transport Properties
Research on chalcone derivatives, including similar compounds, revealed their promising linear optical, second, and third-order nonlinear optical (NLO) properties, which are valuable in semiconductor devices. These compounds demonstrate considerable intra- and inter-molecular charge transport, positioning them as potential materials for use in optoelectronics (Shkir et al., 2019).
3. Molecular Structure and Binding Properties
A study on analogs of a compound's active metabolite highlighted their planar conformation, which may contribute to binding the ATP-binding pocket of the epidermal growth factor receptor (EGFR). This suggests potential applications in designing inhibitors targeting specific protein interactions (Ghosh, Zheng, & Uckun, 1999).
4. Synthesis of Pharmaceutical Compounds
Research has demonstrated the synthesis of chloramphenicol via intermediates involving similar structural components. This highlights the compound's role in the synthesis of clinically significant pharmaceuticals (Hazra, Pore, & Maybhate, 1997).
5. Anticonvulsant Properties
X-ray crystallography and theoretical studies on an anticonvulsant enaminone similar to the given compound indicate its potential in the design of new anticonvulsant agents. The specific structure and conformation of these compounds play a crucial role in their biological activity (Edafiogho et al., 2003).
6. Antipathogenic Activity
New thiourea derivatives, similar in structure to the given compound, have been synthesized and shown to have significant anti-pathogenic activity, especially against strains known for biofilm growth. This opens possibilities for their application in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c1-2-9-27-18-8-7-15(20)11-13(18)10-14(12-21)19(24)22-16-5-3-4-6-17(16)23(25)26/h2-8,10-11H,1,9H2,(H,22,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETOESSSFZHPMC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

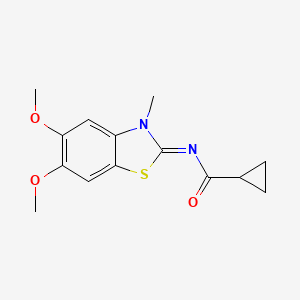
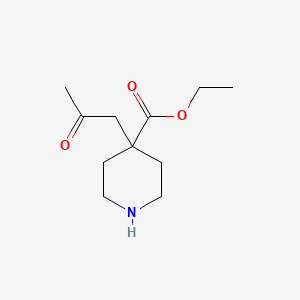
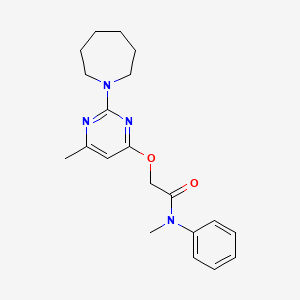
![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)

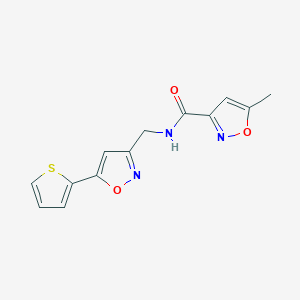

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)


![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)
![4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2890941.png)
![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)
